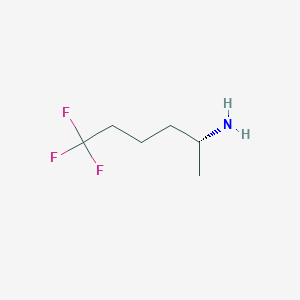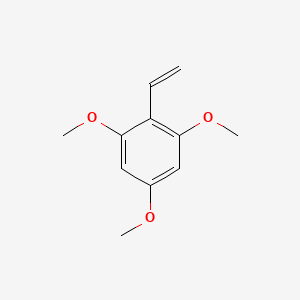
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H3ClF6O. It is known for its unique chemical structure, which includes both chloro and trifluoromethyl groups attached to a phenyl ring, as well as difluoroethanone. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours . After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the same synthetic route is employed, but with optimizations to ensure safety and efficiency. The use of toluene as a solvent is preferred due to its high safety profile and low environmental impact. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition: The carbonyl group in the ethanone moiety is susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite and hypophosphorous acid are used for diazotization and subsequent substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different carbonyl-containing compounds .
Aplicaciones Científicas De Investigación
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Propiedades
Fórmula molecular |
C9H4ClF5O |
|---|---|
Peso molecular |
258.57 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H |
Clave InChI |
AIPWDEHNTVUALB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


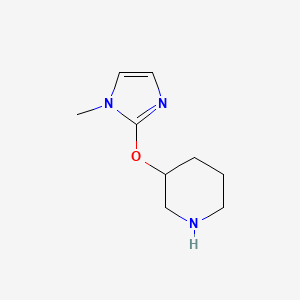


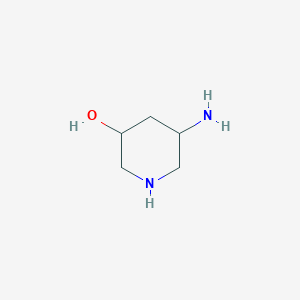
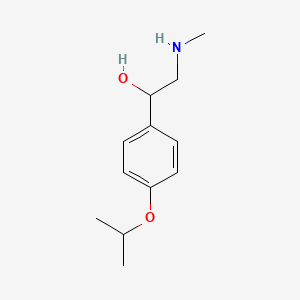
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)
